

Tyrphostin AG30: A Technical Guide to Inhibiting c-ErbB Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the c-ErbB family of receptor tyrosine kinases.[1][2][3] This family, which also includes HER2/c-ErbB2, HER3/c-ErbB3, and HER4/c-ErbB4, plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of c-ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. **Tyrphostin AG30** has been shown to selectively inhibit the self-renewal induction by c-ErbB and to block the activation of downstream signaling molecules such as STAT5 in primary erythroblasts, highlighting its potential as a tool for both basic research and drug development. [1][2][3]

This technical guide provides an in-depth overview of **Tyrphostin AG30**, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in studying c-ErbB signaling.

Data Presentation: Inhibitory Activity of Tyrphostin AG30 and Related Compounds

Quantitative data on the inhibitory potency of **Tyrphostin AG30** against all members of the c-ErbB family is not readily available in the public domain. It is consistently described as a potent



and selective EGFR (ErbB1) inhibitor. For comparative purposes, the following table includes available IC50 values for other relevant Tyrphostin compounds against ErbB family members.

Compound	Target	IC50	Cell Line <i>l</i> Assay Conditions	Reference
Tyrphostin AG30	EGFR (ErbB1)	Data not available		
HER2 (ErbB2)	Data not available			
ErbB3	Data not available			
ErbB4	Data not available	_		
Tyrphostin AG1478	EGFR (ErbB1)	~3 nM	In vitro	[4]
Tyrphostin AG879	HER2 (ErbB2)	1 μΜ	[5][6]	
PDGFR	100 μΜ	[5][6]		_
EGFR	500 μΜ	[5][6]		
Tyrphostin AG490	EGFR	2 μΜ	[7]	
HER2 (ErbB2)	13.5 μΜ	[7]		
Tyrphostin AG528	EGFR	4.9 μΜ	[8]	
HER2 (ErbB2)	2.1 μΜ	[8]		_

Signaling Pathways and Mechanism of Action

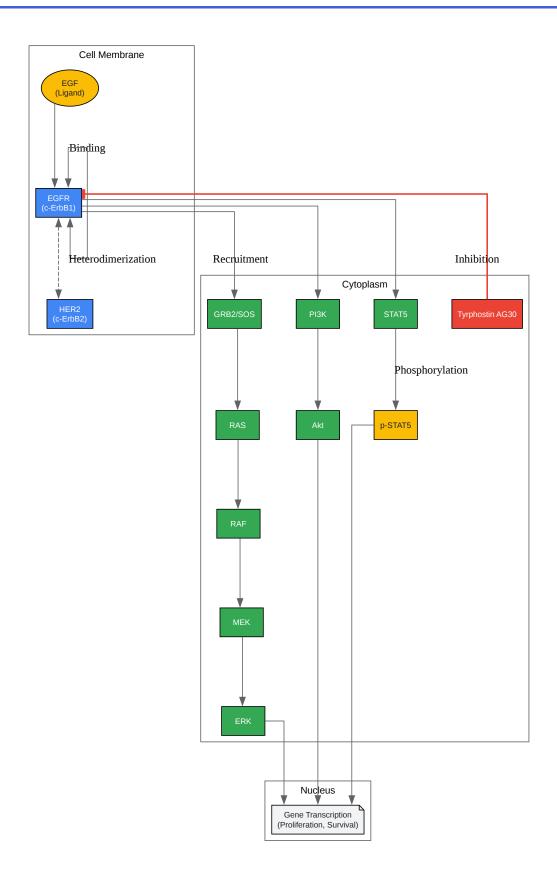


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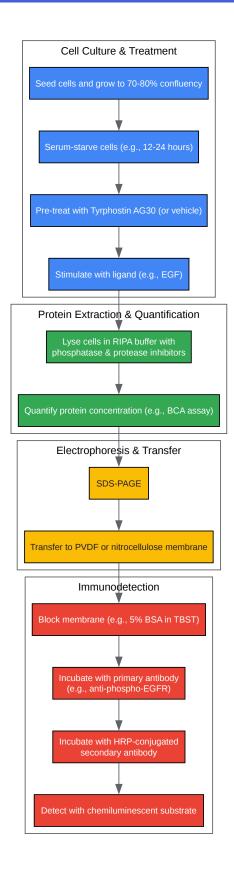
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The c-ErbB signaling network is initiated by ligand binding, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cellular responses like proliferation and survival. **Tyrphostin AG30**, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing this initial phosphorylation event and inhibiting the entire downstream signaling cascade.

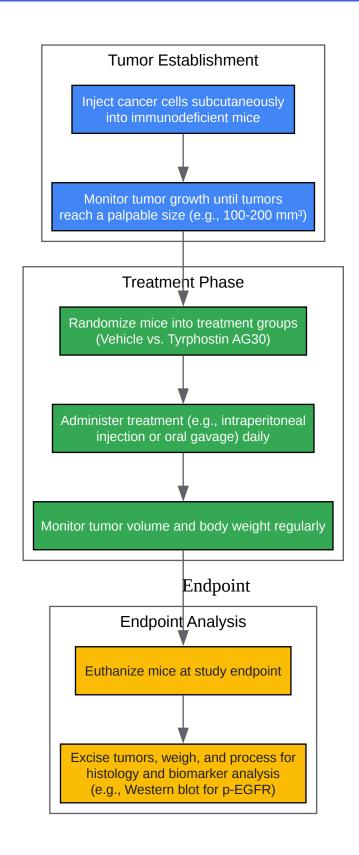












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- To cite this document: BenchChem. [Tyrphostin AG30: A Technical Guide to Inhibiting c-ErbB Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818717#tyrphostin-ag30-for-inhibiting-c-erbb-signaling]

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